シクロプロピル 2-メチルフェニルケトン

概要

説明

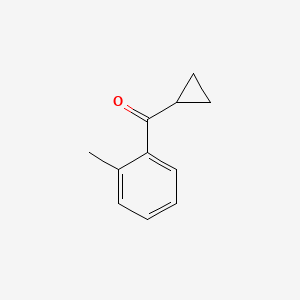

Cyclopropyl 2-methylphenyl ketone, also known as cyclopropyl (2-methylphenyl)methanone, is an organic compound with the molecular formula C11H12O . It has a molecular weight of 160.22 . The compound is typically stored in a dry environment at 2-8°C . It is available in either solid or liquid form .

Molecular Structure Analysis

The InChI code for Cyclopropyl 2-methylphenyl ketone is1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3 . This indicates that the molecule consists of a cyclopropyl group attached to a 2-methylphenyl group via a ketone functional group . The cyclopropyl group is formed by the overlap of two sp-hybrid orbitals . Chemical Reactions Analysis

Cyclopropyl ketones, including Cyclopropyl 2-methylphenyl ketone, can undergo various chemical reactions. A study describes a SmI2-catalyzed intermolecular coupling of aryl cyclopropyl ketones and alkynes . This process shows a broad substrate scope and delivers a library of decorated cyclopentenes .Physical And Chemical Properties Analysis

Cyclopropyl 2-methylphenyl ketone has a molecular weight of 160.22 . It is typically stored in a dry environment at 2-8°C . The compound is available in either solid or liquid form . The carbon-to-oxygen double bond in the carbonyl group of the compound is quite polar . This polarity leads to dipole-dipole interactions that significantly affect the boiling points .作用機序

Target of Action

Cyclopropyl 2-methylphenyl ketone primarily interacts with samarium(II) diiodide (SmI2) , a reductant widely used in synthesis . SmI2 is known for its unique chemistry and indispensable role as a reducing agent and mediator of radical chemistry .

Mode of Action

The compound undergoes a SmI2-catalyzed intermolecular radical coupling with alkynes . This process involves a radical relay strategy that eliminates the need for a superstoichiometric coreductant and additives to regenerate SmI2 . The reaction shows a broad substrate scope and results in a library of decorated cyclopentenes .

Biochemical Pathways

The primary biochemical pathway involves the reduction of radicals to carbanions . The intermolecular radical C−C bond formation must outrun this competing reduction . The process also uncovers an intriguing link between ketone conformation and efficient cross-coupling .

Pharmacokinetics

Its lipophilicity, as indicated by Log Po/w values, ranges from 2.15 to 3.25 .

Result of Action

The result of the compound’s action is the formation of complex bicyclic ketones . These products are formed through catalytic radical cyclization . The process delivers decorated cyclopentenes with loadings of SmI2 as low as 15 mol % .

Action Environment

The action of Cyclopropyl 2-methylphenyl ketone is influenced by the presence of a metal coreductant to regenerate Sm(II) . The use of superstoichiometric amounts of a metal coreductant is typically required . The radical relay strategy used with this compound negates the need for a superstoichiometric coreductant and additives .

実験室実験の利点と制限

The main advantage of using Cyclopropyl 2-methylphenyl ketone in laboratory experiments is its high reactivity. Its three-membered ring makes it more reactive than other cyclic ketones, which makes it a useful reagent for organic synthesis. However, its low vapor pressure and insolubility in water can make it difficult to work with in some experiments.

将来の方向性

There are many potential future directions for research on Cyclopropyl 2-methylphenyl ketone. These include further studies on its mechanism of action, exploring its potential applications in drug synthesis, and investigating its biochemical and physiological effects. Other potential areas of research include exploring its potential as a catalyst for polymer synthesis and studying its reactivity with other compounds. It may also be useful to further explore its potential as an antimicrobial agent.

科学的研究の応用

有機合成における環状付加反応

シクロプロピル 2-メチルフェニルケトンは、特に環状付加反応において、有機合成における貴重な化合物です。 これらの反応は、多環式化合物やヘテロ環式化合物など、環状骨格を構築するために重要です 。 この化合物の反応性により、不斉環状付加反応やC–H結合活性化環状付加反応などの新しい合成方法の開発が可能になります .

医薬品の応用:薬剤設計と合成

製薬業界では、シクロプロピル 2-メチルフェニルケトンは、sp3に富む分子骨格を作成するために使用できます。 これらの構造は、その効力を高め、代謝安定性を向上させ、薬物動態特性を改善する可能性があるため、しばしば薬物分子に見られます 。この化合物の汎用性は、複雑な薬物分子の合成のための候補物質となっています。

材料科学:ポリマーおよび樹脂の合成

シクロプロピル 2-メチルフェニルケトンのユニークな化学構造は、材料科学の進歩に貢献しています。 これは、ポリマーおよび樹脂の合成に使用されており、その3員環構造は、さまざまな化学的変換の可能性を提供します .

化学工学:触媒作用とプロセスの最適化

化学工学では、シクロプロピル 2-メチルフェニルケトンは触媒プロセスに役割を果たします。 これは、正式な[3 + 2]環状付加反応で使用されており、化合物は基質として機能し、複雑なsp3に富む生成物を生成します 。このアプリケーションは、新しい触媒方法の開発と化学プロセスの最適化にとって重要です。

生化学:代謝経路の探求

シクロプロピル 2-メチルフェニルケトンは、特に代謝経路の探求において、生化学においても関連しています。 これは、薬剤候補に組み込まれると、標的タンパク質との相互作用を改善し、薬剤の薬物動態プロファイルを強化することができます .

環境科学:環境にやさしい合成

この化合物は、環境にやさしい合成の可能性があるため、環境科学において重要です。 研究者は、有毒な廃棄物を最小限に抑え、持続可能な化学慣行を促進するプロセスでシクロプロピル 2-メチルフェニルケトンを使用する方法を探求しています .

Safety and Hazards

Cyclopropyl 2-methylphenyl ketone is classified as a flammable liquid . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures must be implemented when dealing with this compound, including the use of protective wear, careful handling to avoid ingestion or contact, and controlled storage away from heat sources to prevent accidental ignition .

生化学分析

Biochemical Properties

Cyclopropyl groups are known to be highly reactive due to their ring strain, making them useful in various biochemical reactions . They are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties

Cellular Effects

For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Cyclopropyl 2-methylphenyl ketone on these processes would need to be determined through experimental studies.

Molecular Mechanism

Cyclopropyl groups can undergo various transformations, including ring-opening reactions, which can lead to diverse functionalized target molecules These transformations could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Cyclopropyl groups are often incorporated into drug candidates to improve metabolic stability

特性

IUPAC Name |

cyclopropyl-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-4-2-3-5-10(8)11(12)9-6-7-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMDTEZRTBZOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625315 | |

| Record name | Cyclopropyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39615-34-4 | |

| Record name | Cyclopropyl(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1603911.png)

![4,4,5,5-Tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1603913.png)

![4-[4-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1603914.png)

![N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1603915.png)

![2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone](/img/structure/B1603917.png)